N-Hydroxyguanidine

Description

Properties

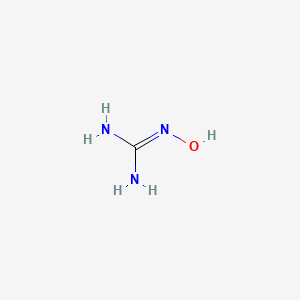

IUPAC Name |

2-hydroxyguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBHRSAKANVBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6345-29-5 (sulfate[2:1]) | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156915 | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-21-4 | |

| Record name | Hydroxyguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine, hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Hydroxyguanidine: A Guide to Synthesis, Characterization, and Core Principles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-hydroxyguanidine (NHG) is a molecule of significant interest in medicinal chemistry and drug development, primarily recognized for its roles as an antineoplastic and antiviral agent.[1][2] Structurally, it incorporates features of both guanidine and hydroxyurea, contributing to its diverse biological activities.[3] It is a crucial intermediate and structural motif in the synthesis of more complex bioactive molecules, including derivatives that show significantly enhanced potency against cancer cell lines and viruses.[2][3] Furthermore, N-hydroxyguanidines are known substrates for nitric oxide synthases (NOS), participating in redox reactions that lead to the formation of nitric oxide (NO), a vital signaling molecule in various physiological processes.[3][4][5]

This guide provides a comprehensive overview of the synthesis and characterization of N-hydroxyguanidine, grounded in field-proven insights and authoritative methods. It is designed to equip researchers with the necessary knowledge to produce and validate this compound with high fidelity.

Part 1: Synthesis of N-Hydroxyguanidine – A Mechanistic Approach

The synthesis of N-hydroxyguanidine and its derivatives primarily involves the guanidinylation of a hydroxylamine source. The choice of reagents and reaction conditions is critical and is dictated by factors such as substrate stability, desired purity, and scalability. While various strategies exist, including those employing protecting groups, protecting-group-free approaches have become highly favored due to their operational simplicity and avoidance of the unexpected instability observed in some fully protected N-alkyl-N-hydroxyguanidines.[3][6]

Core Synthetic Strategy: Guanidinylation of Hydroxylamine

The most direct and widely adopted method for preparing N-hydroxyguanidine is the reaction of hydroxylamine (or its salt form, such as hydroxylamine sulfate) with a suitable guanidinylating agent. This approach hinges on the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the guanidinylating reagent.

Sources

- 1. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

N-Hydroxyguanidine as a Nitric Oxide Donor: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxyguanidine (NHG) and its derivatives represent a fascinating class of compounds that have garnered significant attention for their ability to generate nitric oxide (NO), a critical signaling molecule in myriad physiological and pathophysiological processes. Unlike conventional NO donors, NHG's capacity to release NO is intricately linked to specific enzymatic and chemical environments, offering a unique potential for controlled and targeted delivery. This technical guide provides an in-depth exploration of the multifaceted mechanisms governing NO release from NHG, offering field-proven insights for researchers in pharmacology and drug development. We will dissect the enzymatic and non-enzymatic pathways, analyze the reaction byproducts, and provide validated experimental protocols to empower further investigation into this promising class of therapeutic agents.

Introduction to N-Hydroxyguanidine

N-hydroxyguanidine (NHG) is an organic compound that integrates the structural features of both guanidine and hydroxyurea.[1][2] This unique structure confers a diverse range of biological activities, including antiviral and antineoplastic properties.[2][3] However, its most compelling role in modern pharmacology is its function as a precursor, or "donor," of nitric oxide (NO).

Nitric oxide is a gaseous free radical that acts as a crucial local mediator in the cardiovascular, nervous, and immune systems.[4] It is endogenously synthesized by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[4] Given NO's potent vasodilatory, anti-proliferative, and neurotransmissive effects, the development of drugs that can deliver NO to specific tissues in a controlled manner is a major goal in therapeutic design.[4] NHG stands out as a promising candidate due to its ability to serve as a substrate for NOS, effectively hijacking the body's own machinery to produce NO where it is needed.[5]

Core Mechanisms of Nitric Oxide Release

The release of nitric oxide from N-hydroxyguanidine is not a simple, spontaneous decomposition. It is a nuanced process governed by distinct, context-dependent pathways. Understanding these mechanisms is paramount for designing effective NHG-based therapeutics.

Enzymatic Pathway: The Role of Nitric Oxide Synthase (NOS)

The primary and most therapeutically relevant mechanism for NO generation from NHG is its oxidation by nitric oxide synthases.[5] NHG and, more specifically, its substituted derivatives can act as substrates for all three major NOS isoforms (nNOS/NOS I, iNOS/NOS II, and eNOS/NOS III).[6][7]

The catalytic process is analogous to the second step of endogenous NO synthesis from Nω-hydroxy-L-arginine (NOHA), the natural intermediate.[6] The reaction is strictly dependent on the presence of the NOS enzyme, molecular oxygen (O₂), and essential cofactors, most notably (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄) and NADPH.[1][6] The overall stoichiometry of this enzymatic reaction results in the formation of nitric oxide and the corresponding urea derivative in a 1:1 molar ratio.[6]

Causality Insight: The requirement for BH₄ is critical. In the absence of this cofactor, the enzyme becomes "uncoupled," leading to the production of superoxide instead of NO. For NHG to be an effective NO donor via this pathway, the target tissue must have sufficient BH₄ bioavailability.

The efficiency and selectivity of this process are heavily influenced by the structure of the NHG derivative. Structure-activity relationship (SAR) studies have revealed two crucial factors:

-

A Monosubstituted N-hydroxyguanidine Function: Disubstituted N-hydroxyguanidines, amidoximes, and ketoximes fail to produce NO, highlighting the specific structural requirement of the C=NOH moiety for enzyme recognition and catalysis.[6][7]

-

Substituent Properties: For N-aryl N'-hydroxyguanidines, the presence of a relatively small, non-electron-withdrawing substituent on the phenyl ring is critical for productive interaction with a hydrophobic cavity near the NOS catalytic site.[6][7] This opens the possibility of designing isoform-selective substrates; for example, N-(para-chlorophenyl) and N-(para-methylphenyl) derivatives have been identified as selective substrates for NOS II.[6]

Non-Enzymatic Pathways: Chemical Oxidation

In the absence of enzymes, NHG can be chemically oxidized to release nitrogen oxides. The specific product profile—whether it yields beneficial NO or other species like nitroxyl (HNO) or nitrous oxide (N₂O)—is critically dependent on the oxidizing agent employed.[8][9]

-

NO-Generating Oxidation: Strong oxidizing agents, such as lead tetra-acetate (Pb(OAc)₄) or a combination of potassium ferricyanide and hydrogen peroxide (K₃Fe(CN)₆/H₂O₂), are capable of oxidizing NHG to produce significant amounts of nitric oxide.[8][9]

-

HNO/N₂O-Generating Oxidation: Milder oxidizing agents, including lead oxide (PbO₂) and silver carbonate (Ag₂CO₃), result in the release of nitrous oxide (N₂O).[8] This is presumed to occur via the initial formation of nitroxyl (HNO), a highly reactive and potent vasorelaxant species in its own right, which can then dimerize and dehydrate to form N₂O.[8][10]

Trustworthiness Insight: These differential outcomes highlight a critical consideration in drug development. The in vivo redox environment of target tissues could significantly influence the therapeutic effect of an NHG-based drug, potentially shifting its action from NO-mediated signaling to HNO-mediated effects.

| Oxidizing Agent | Primary Nitrogen Oxide Product(s) | Reference(s) |

| Lead Tetra-acetate (Pb(OAc)₄) | Nitric Oxide (NO) | [8][9] |

| K₃Fe(CN)₆ / H₂O₂ | Nitric Oxide (NO) | [8][9] |

| Lead Oxide (PbO₂) | Nitroxyl (HNO) → Nitrous Oxide (N₂O) | [8] |

| Silver Carbonate (Ag₂CO₃) | Nitroxyl (HNO) → Nitrous Oxide (N₂O) | [8] |

| Horseradish Peroxidase / H₂O₂ | Nitric Oxide (NO) | [11] |

Interaction with Reactive Nitrogen Species (RNS)

NHG can also react with existing nitrogen oxides, such as NO itself or the potent oxidant peroxynitrite (ONOO⁻).[12] This reaction forms an N-nitroso-N-hydroxy/diazeniumdiolate-like intermediate.[12] The subsequent decomposition of this adduct is highly pH-dependent and can generate either NO or N₂O.[12]

-

Low pH (Acidic Conditions): Decomposition primarily yields nitric oxide (NO) and ureas.

-

High pH (Basic Conditions): Decomposition favors the formation of nitrous oxide (N₂O) and cyanamides.

This pathway is particularly relevant in inflammatory environments where there is a high background level of NO and other RNS produced by enzymes like iNOS. The reaction of NHG with endogenously produced NO can generate a more stable vasodilator adduct, effectively potentiating and prolonging the biological signal.[13]

Key Byproducts and Their Biological Significance

The decomposition of NHG yields not only NO but also a range of byproducts whose biological activities must be considered.

| Product | Generating Condition | Biological Significance | Reference(s) |

| Urea Derivatives | NOS-catalyzed oxidation; low-pH decomposition of RNS adducts. | Generally considered biologically inert; an end product of the reaction. | [6][12] |

| Nitroxyl (HNO) | Mild chemical oxidation; reactions in some heme-protein models. | Potent vasodilator and inotrope, distinct from NO. May contribute to overall pharmacological effect. | [8][10][14] |

| Nitrous Oxide (N₂O) | Basic-pH decomposition of RNS adducts; dimerization of HNO. | Anesthetic gas; biological role at low concentrations is less clear. | [10][12] |

| Cyanamides | Basic-pH decomposition of RNS adducts. | Can be reactive; potential for off-target effects. | [12] |

Experimental Methodologies for Studying NHG as an NO Donor

To validate claims and elucidate mechanisms, rigorous and reproducible experimental protocols are essential.

Protocol: Quantification of NO Release via the Griess Assay

This protocol describes an indirect method for quantifying NO release by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). This is a self-validating system as it includes a nitrate reduction step, ensuring total NOx is measured.

Principle: Nitrate is first enzymatically reduced to nitrite by nitrate reductase. Total nitrite is then detected as a colored azo dye product by reaction with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) under acidic conditions. The absorbance at ~540 nm is proportional to the total nitrite concentration.

Step-by-Step Methodology:

-

Reaction Setup:

-

Prepare a stock solution of NHG in an appropriate buffer (e.g., 100 mM HEPES, pH 7.4).

-

In a microcentrifuge tube, set up the reaction mixture. For enzymatic reactions, include purified NOS, NADPH, BH₄, calmodulin, Ca²⁺, and L-arginine (as a control) or NHG. For chemical oxidation, include the oxidizing agent.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by removing the enzyme (e.g., via spin filtration) or quenching the chemical reaction.

-

-

Nitrate Reduction:

-

To 50 µL of the reaction supernatant, add 10 µL of nitrate reductase (e.g., from Aspergillus) and 10 µL of its NADPH cofactor solution.

-

Incubate for 30 minutes at room temperature to convert all nitrate to nitrite.

-

-

Color Development (Griess Reaction):

-

Add 100 µL of 1% sulfanilamide in 5% phosphoric acid to the sample.

-

Incubate for 10 minutes, protected from light.

-

Add 100 µL of 0.1% NED in water.

-

Incubate for another 10 minutes, protected from light. A pink/magenta color will develop.

-

-

Quantification:

-

Measure the absorbance of the samples at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) that has undergone the same process.

-

Calculate the concentration of NOx in the samples by interpolating from the standard curve.

-

Protocol Concept: Direct Detection of NO via EPR Spectroscopy

For unambiguous identification of the NO radical, Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard.

Principle: The NO radical is paramagnetic but has a short half-life and gives a broad EPR signal in solution. To detect it, a "spin trap" is used. NO reacts with an iron-dithiocarbamate complex, such as Fe²⁺-(MGD)₂, to form a stable paramagnetic adduct, Fe²⁺-(MGD)₂-NO, which has a characteristic and easily identifiable three-line EPR spectrum.

Conceptual Workflow:

-

Prepare the spin trap complex by mixing ferrous sulfate with an MGD (N-methyl-D-glucamine dithiocarbamate) solution under anaerobic conditions.

-

Add the NHG and the initiating components (e.g., NOS enzyme and cofactors) to the spin trap solution in an EPR-compatible capillary tube.

-

Immediately place the tube in the cavity of an EPR spectrometer and begin recording spectra over time.

-

The appearance of a characteristic triplet signal confirms the generation of the NO radical.

Applications and Future Perspectives

The unique mechanisms of action of N-hydroxyguanidines position them as highly versatile tools for drug development.

-

Targeted NO Delivery: The development of NHG derivatives that are selective substrates for a specific NOS isoform is a key area of research.[6] An iNOS-selective substrate could, for example, deliver cytotoxic levels of NO specifically to inflamed tissues or tumors where iNOS is overexpressed, sparing healthy tissue.

-

Anticancer and Antiviral Therapy: The inherent antiproliferative properties of NHG, combined with its ability to generate NO (which can also be cytotoxic at high concentrations), make it a candidate for dual-action anticancer and antiviral agents.[1][3]

-

Cardiovascular Disease: eNOS-selective substrates could provide localized vasodilation and anti-platelet effects in the vasculature, offering a potential treatment for hypertension or thrombosis with fewer systemic side effects than traditional organic nitrates.

The primary challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to ensure sufficient delivery to the target tissue and to control the balance between NO, HNO, and other potential byproducts. Future research will undoubtedly focus on refining the molecular structure of NHG derivatives to achieve greater isoform selectivity and predictable in vivo behavior.

References

-

Hobbs, A. J., Fukuto, J. M., & Ignarro, L. J. (1994). Formation of donors of nitric and nitrous oxides from N G-hydroxy-L-arginine and other N-hydroxyguanidines. British journal of pharmacology, 113(3), 735. [Link]

-

Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical pharmacology, 50(12), 1995-2000. [Link]

-

Cai, T. B., Lu, D., & Wang, P. G. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current topics in medicinal chemistry, 5(7), 721-736. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Summary for CID 80668. [Link]

-

Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical pharmacology, 43(3), 607-613. [Link]

-

Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of medicinal chemistry, 27(2), 236-238. [Link]

-

Nigro, A. P., Smith, B. C., Witek, R. P., & Poulos, T. L. (2013). Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: a model for the reactions of nitric oxide synthase. Journal of inorganic biochemistry, 129, 137-142. [Link]

-

Renodon-Cornière, A., et al. (2002). N-aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of medicinal chemistry, 45(5), 944-952. [Link]

-

Morris, S. M., Jr. (2016). Arginase: a multifaceted enzyme important in health and disease. American Journal of Clinical Nutrition, 104(4), 929-933. [Link]

-

Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry. [Link]

-

Cai, T., Xian, M., & Wang, P. G. (2002). Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors. Bioorganic & medicinal chemistry letters, 12(11), 1507-1510. [Link]

-

Caldwell, R. B., Toque, H. A., Narayanan, S. P., & Caldwell, R. W. (2015). Arginase: an old enzyme with new tricks. Trends in pharmacology sciences, 36(6), 395-405. [Link]

-

Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. ScienceOpen. [Link]

-

Renodon-Cornière, A., et al. (2002). N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry, 45(5), 944-952. [Link]

-

Błaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of medicinal chemistry, 63(13), 7136-7147. [Link]

-

Butler, A. R., & Feelisch, M. (2008). Recent developments in nitric oxide donor drugs. British journal of pharmacology, 154(3), 563-571. [Link]

-

Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 136(2), 856-861. [Link]

-

Sortino, S., et al. (2014). Stepwise Nitric Oxide Release and Antibacterial Activity of a Nitric Oxide Photodonor Hosted within Cyclodextrin Branched Polymer Nanocarriers. Molecular pharmaceutics, 11(7), 2326-2334. [Link]

-

Sikka, S. S., & Banerjee, A. K. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]

-

Zembowicz, A., et al. (1992). NG-hydroxy-L-arginine and hydroxyguanidine potentiate the biological activity of endothelium-derived relaxing factor released from the rabbit aorta. Biochemical and biophysical research communications, 189(2), 711-716. [Link]

-

Błaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Request PDF on ResearchGate. [Link]

-

Dijols, S., et al. (2001). N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8. Biochemistry, 40(33), 10029-10039. [Link]

-

Kurmi, M., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of pharmaceutical and biomedical analysis, 229, 115338. [Link]

-

Lee, T. T., et al. (2023). Mechanistic and Structural Insights into a Divergent PLP-Dependent l-Enduracididine Cyclase from a Toxic Cyanobacterium. ACS Catalysis, 13(15), 10098-10108. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NG-hydroxy-L-arginine and hydroxyguanidine potentiate the biological activity of endothelium-derived relaxing factor released from the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: A model for the reactions of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

N-Hydroxyguanidine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Abstract

N-Hydroxyguanidine (NHG) stands as a molecule of significant interest at the crossroads of organic synthesis and medicinal chemistry. Structurally embodying features of both guanidine and hydroxyurea, NHG has emerged from a historical curiosity into a versatile pharmacophore and a critical tool in biochemical research. This in-depth technical guide provides a comprehensive overview of N-hydroxyguanidine, from its initial discovery in the late 19th century to the evolution of its synthetic methodologies and its multifaceted roles as a nitric oxide donor, an enzyme inhibitor, and a scaffold for anticancer and antiviral agents. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into its synthesis and applications, supported by detailed protocols and mechanistic diagrams.

Historical Perspective: The Genesis of N-Hydroxyguanidine

The journey of N-hydroxyguanidine begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first documented synthesis of N-hydroxyguanidine is credited to Prausnitz in 1883. This early work laid the groundwork for future investigations into this unique molecule. For much of its early history, N-hydroxyguanidine remained a compound of academic interest, primarily explored within the context of the chemistry of guanidine and hydroxylamine derivatives.

It was not until the latter half of the 20th century that the biological potential of N-hydroxyguanidine and its derivatives began to be unveiled. In 1984, a significant publication highlighted the anticancer and antiviral activities of novel N-hydroxyguanidine derivatives[1]. This study demonstrated that by modifying the lipophilic and electronic properties of the parent molecule, derivatives could be synthesized that were significantly more potent than both hydroxyurea and the parent hydroxyguanidine against leukemia cells and Rous sarcoma virus[1]. This seminal work opened the door to the exploration of N-hydroxyguanidine as a promising scaffold in drug discovery.

The 1990s marked a pivotal decade in the history of N-hydroxyguanidine with the discovery of its profound role in the nitric oxide (NO) pathway. Researchers identified Nω-hydroxy-L-arginine (NOHA), a derivative of N-hydroxyguanidine, as a key intermediate in the biosynthesis of nitric oxide from L-arginine by nitric oxide synthase (NOS)[2][3]. This discovery was a monumental step in understanding cardiovascular and cellular signaling and solidified the importance of the N-hydroxyguanidine moiety in biological systems. Furthermore, this era saw the development of specific arginase inhibitors, including N-hydroxy-guanidinium derivatives, to modulate NO production, with implications for treating cardiovascular diseases[4].

The Evolving Landscape of N-Hydroxyguanidine Synthesis

The synthetic approaches to N-hydroxyguanidine and its derivatives have evolved considerably since its initial discovery, driven by the need for more efficient, scalable, and versatile methods.

Classical Approach: Reaction of Hydroxylamine with Cyanamide

The foundational method for synthesizing N-hydroxyguanidine involves the reaction of hydroxylamine with cyanamide. This straightforward approach combines the nucleophilicity of hydroxylamine with the electrophilic carbon of cyanamide to form the N-hydroxyguanidine backbone. The reaction is typically carried out in an aqueous or alcoholic solution. While historically significant, this method can present challenges in terms of purification and yield, particularly when dealing with substituted derivatives.

Modern Synthetic Methodologies

The growing interest in N-hydroxyguanidine derivatives for therapeutic applications has spurred the development of more sophisticated and efficient synthetic strategies.

One effective method involves the guanidinylation of N-arylhydroxylamines using reagents like 3,5-dimethylpyrazole-1-carboximidamide. This approach allows for the direct functionalization of hydroxylamine derivatives and has been successfully employed in the synthesis of N-alkyl-N-hydroxyguanidines with moderate to high yields (45–78%)[5]. A key advantage of this method is that it often does not require protecting groups for the hydroxylamine, simplifying the synthetic sequence[5]. However, the stability of intermediates can be a limiting factor for scalability[5].

A significant advancement in the synthesis of N-hydroxyguanidines is the development of a one-pot procedure for converting primary amines to protected N(G)-hydroxyguanidines[5]. This method utilizes cyanamide derivatives and hydroxylamine analogs under mild conditions. A notable application of this is the high-yield synthesis of N(G)-hydroxy-L-arginine from L-arginine, achieving a 92% yield after deprotection[5]. The versatility of this method with various aliphatic and aromatic amines makes it a powerful tool for creating diverse libraries of N-hydroxyguanidine derivatives[5].

Experimental Protocol: One-Pot Synthesis of Protected N(G)-Hydroxyguanidines from Primary Amines

This protocol is a generalized representation based on modern synthetic approaches.

Materials:

-

Primary amine (1.0 eq)

-

Bis-Boc-protected cyanamide (1.1 eq)

-

Hydroxylamine analog (e.g., O-benzylhydroxylamine) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the primary amine in anhydrous THF under an inert atmosphere, add the bis-Boc-protected cyanamide.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add the hydroxylamine analog to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting protected N(G)-hydroxyguanidine derivative by flash column chromatography on silica gel.

-

Deprotection of the protecting groups (e.g., Boc and benzyl) can be achieved under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for benzyl) to yield the final N-hydroxyguanidine.

Diagram: Synthetic Workflow for One-Pot N-Hydroxyguanidine Synthesis

Caption: A generalized workflow for the one-pot synthesis of N-hydroxyguanidine derivatives from primary amines.

Physicochemical Properties of N-Hydroxyguanidine

A thorough understanding of the physicochemical properties of N-hydroxyguanidine is essential for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | CH₅N₃O | [5][6][7] |

| Molecular Weight | 75.07 g/mol | [5][6][7] |

| CAS Number | 13115-21-4 | [5][6] |

| pKa | ~8.1 (for N-hydroxyguanidinium) | |

| Solubility | Soluble in water. | |

| Appearance | Typically a solid, often supplied as a sulfate salt. |

Stability: N-hydroxyguanidines are generally stable compounds when stored at low temperatures (-20 °C). However, some protected intermediates can be unstable, particularly in the presence of moisture or under basic conditions, which can complicate synthesis and handling[5].

Spectral Data: The structural characterization of N-hydroxyguanidine and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of synthesized derivatives.

-

Infrared (IR) Spectroscopy: IR spectra of N-hydroxyguanidines show characteristic absorption bands for N-H and O-H stretching, as well as C=N stretching.

Biological Activities and Therapeutic Potential

The unique chemical structure of N-hydroxyguanidine underpins its diverse biological activities, making it a molecule of significant therapeutic interest.

Nitric Oxide Donor

N-hydroxyguanidines are not spontaneous NO donors; they require enzymatic catalysis, primarily by nitric oxide synthases (NOS), to release nitric oxide[5]. Nω-hydroxy-L-arginine (NOHA) is the natural intermediate in the conversion of L-arginine to NO by NOS[2][3]. This property is central to the potential therapeutic applications of N-hydroxyguanidine derivatives in cardiovascular diseases where NO bioavailability is compromised.

Diagram: N-Hydroxyguanidine in the Nitric Oxide Synthase (NOS) Cycle

Caption: The enzymatic conversion of L-arginine to L-citrulline and nitric oxide via the Nω-hydroxy-L-arginine intermediate.

Arginase Inhibition

Arginase is an enzyme that competes with NOS for their common substrate, L-arginine. By inhibiting arginase, N-hydroxyguanidine derivatives can increase the bioavailability of L-arginine for NOS, thereby enhancing NO production. This mechanism is particularly relevant for conditions associated with endothelial dysfunction.

Anticancer and Antiviral Activities

N-hydroxyguanidine and its derivatives have demonstrated significant potential as anticancer and antiviral agents[1][5]. The mechanism of action is believed to involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, similar to the action of hydroxyurea.

Table: Comparative Biological Activity of N-Hydroxyguanidine Derivatives

| Compound/Derivative | Target/Assay | Activity (ID₅₀/IC₅₀) | Reference |

| N-Hydroxyguanidine Derivatives | L1210 Leukemia Cells | 7.80 - 126 µM | [1] |

| N-Hydroxyguanidine Derivatives | Rous Sarcoma Virus | 2.76 - 195.2 µM | [1] |

| Hydroxyurea | L1210 Leukemia Cells | ~10-fold less active than derivatives | [1] |

| N-hydroxy-guanidinium | Arginase Inhibition | Potent Inhibition | [4] |

Conclusion and Future Directions

N-Hydroxyguanidine has traversed a remarkable path from a 19th-century chemical novelty to a 21st-century molecule of significant therapeutic promise. Its journey underscores the importance of fundamental chemical research in uncovering new biological functions and therapeutic opportunities. The continuous evolution of synthetic methodologies has made a diverse range of N-hydroxyguanidine derivatives more accessible for biological evaluation.

Future research in this field is likely to focus on several key areas:

-

Development of Isoform-Specific NOS Substrates and Arginase Inhibitors: Fine-tuning the structure of N-hydroxyguanidine derivatives to achieve selectivity for different NOS and arginase isoforms will be crucial for developing targeted therapies with fewer side effects.

-

Elucidation of Anticancer and Antiviral Mechanisms: A deeper understanding of the precise molecular targets and mechanisms underlying the anticancer and antiviral effects of N-hydroxyguanidine derivatives will guide the design of more potent and selective agents.

-

Prodrug Strategies: The development of prodrugs of N-hydroxyguanidine derivatives can help overcome challenges related to stability and targeted delivery, enhancing their therapeutic efficacy.

References

-

Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - Frontiers. (2013). Frontiers in Immunology. [Link]

-

Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto Libraries. [Link]

-

N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed. (1991). PubMed. [Link]

-

Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Participants in NO synthesis from L-arginine | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed. (1984). PubMed. [Link]

-

Hydroxyguanidine | CH5N3O | CID 80668 - PubChem. (n.d.). PubChem. [Link]

-

(PDF) N-Omega-Hydroxy-L-Arginine is an intermediate in the biosynthesis of nitric-oxide from L-arginine - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines - PubMed. (2006). PubMed. [Link]

-

Guanidine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - ACS Publications. (1984). ACS Publications. [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega. (2018). ACS Publications. [Link]

- US2464247A - Preparation of guanidine sulfates - Google Patents. (n.d.).

-

HYDROXYGUANIDINE - gsrs. (n.d.). Global Substance Registration System. [Link]

- CN105061267A - N-hydroxyguanidine NO donor derivatives of bexarotene and preparation ... - Google Patents. (n.d.).

Sources

- 1. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 5. benchchem.com [benchchem.com]

- 6. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

N-Hydroxyguanidine as a Substrate for Nitric Oxide Synthase: A Technical Guide

Abstract

This technical guide provides an in-depth examination of N-Hydroxyguanidine (NHG) and its derivatives as substrates for the three isoforms of nitric oxide synthase (NOS). Moving beyond the canonical L-arginine pathway, we explore the unique biochemical mechanism of NHG oxidation, the critical regulatory role of the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and the comparative kinetics of nitric oxide (NO) generation. This document is intended for researchers, biochemists, and drug development professionals, offering both foundational scientific insights and detailed, field-proven experimental protocols for investigating NHG metabolism. We consolidate current knowledge to present NHG not only as a valuable tool for probing NOS function but also as a scaffold for developing novel, isoform-selective NO-donating therapeutics.

Introduction: Beyond the Canonical Substrate

Nitric oxide (NO) is a pleiotropic signaling molecule central to cardiovascular homeostasis, neurotransmission, and immune responses.[1] Its biosynthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III).[2][3] All three isoforms catalyze the oxidation of the terminal guanidinium nitrogen of L-arginine to produce NO and L-citrulline in a complex, two-step monooxygenation reaction that requires molecular oxygen and NADPH as co-substrates.[2]

The canonical pathway proceeds via a stable intermediate, Nω-hydroxy-L-arginine (NOHA).[2] This has led to the exploration of other guanidine-based molecules that could potentially hijack this enzymatic machinery. N-Hydroxyguanidine (NHG), a structural analogue of the NOHA reactive moiety, has emerged as a compound of significant interest.[4] It can serve as a direct substrate for the second step of the NOS catalytic cycle, bypassing the initial hydroxylation of L-arginine. This property makes NHG and its derivatives powerful pharmacological tools to investigate NOS mechanisms and valuable lead compounds for developing novel therapeutics that can generate NO in a controlled, and potentially isoform-selective, manner.[5] This guide will dissect the mechanism, kinetics, and experimental methodologies associated with NHG as a NOS substrate.

The Dichotomous Role of Tetrahydrobiopterin (BH4) in NHG Oxidation

The metabolism of N-hydroxyguanidines by NOS is critically dependent on the presence of the cofactor tetrahydrobiopterin (BH4). The availability of BH4 acts as a molecular switch, dictating the chemical nature of the reaction and its products.

BH4-Coupled Reaction: The Monooxygenase Pathway

In the presence of saturating concentrations of BH4, the NOS enzyme functions as a highly selective monooxygenase. The BH4-replete enzyme utilizes its heme Fe(II)-O2 complex to catalyze a controlled, one-electron oxidation of the N-hydroxyguanidine substrate.[6] This selective monooxygenation yields two primary products in a 1:1 molar ratio: nitric oxide (NO) and the corresponding urea derivative.[6] This reaction is analogous to the second step of the natural L-arginine pathway (the conversion of NOHA to citrulline and NO). Importantly, this pathway is not inhibited by superoxide dismutase (SOD), confirming that superoxide is not the primary oxidant. It is, however, competitively inhibited by L-arginine, indicating that NHG occupies the same active site as the natural substrate.[6]

BH4-Free Reaction: The Uncoupled Oxidase Pathway

In the absence or under limiting concentrations of BH4, the NOS enzyme becomes "uncoupled." Electron transfer from the reductase domain to the heme iron becomes dysregulated, leading to the reduction of molecular oxygen to form superoxide anion (O₂•⁻) instead of controlled substrate oxidation.[7] This superoxide, derived from the enzyme's oxidase function, then acts as a non-selective oxidant. It reacts with N-hydroxyguanidines in the surrounding buffer, leading to a mixture of nitrogen oxides (NO₂⁻ and NO₃⁻) and other byproducts like cyanamides.[7] This uncoupled reaction is insensitive to L-arginine inhibition but is completely suppressed by superoxide dismutase (SOD), confirming the role of superoxide as the key mediator.[7]

This dual mechanism underscores the pivotal role of BH4 in maintaining the catalytic fidelity of NOS. The diagrams below illustrate these contrasting pathways.

Click to view DOT script for BH4-Dependent vs. Independent Pathways

Caption: Contrasting metabolic fates of N-Hydroxyguanidine by NOS.

Kinetic Analysis: A Comparison of Substrate Efficiency

The efficiency with which NOS isoforms utilize N-hydroxyguanidines varies significantly compared to the natural substrate, L-arginine, and among the isoforms themselves. Generally, iNOS (NOS-II) appears to be a more promiscuous catalyst, showing greater activity towards exogenous guanidines and N-hydroxyguanidines than nNOS (NOS-I) or eNOS (NOS-III).[5]

While comprehensive kinetic data for the parent N-Hydroxyguanidine compound is sparse in the literature, studies on its derivatives provide crucial insights. For instance, N-aryl and N-alkyl derivatives have been shown to be effective substrates, with some achieving catalytic efficiencies (kcat/Km) approaching that of NOHA.[5] The data below summarizes known kinetic constants for L-arginine and representative N-hydroxyguanidine derivatives.

Table 1: Comparative Kinetic Constants for NOS Substrates

| Substrate | NOS Isoform | Km (µM) | Vmax or kcat | Source(s) |

|---|---|---|---|---|

| L-Arginine | nNOS (human) | 2.2 - 22 | - | [8] |

| eNOS (human) | 0.9 - 4.4 | - | [8] | |

| iNOS (human) | 2.2 - 22 | - | [8] | |

| Nω-Hydroxy-L-arginine (NOHA) | iNOS (macrophage) | 6.6 | 99 nmol/min/mg | [9] |

| N-(4-chlorophenyl)-N'-hydroxyguanidine | iNOS (recombinant) | 500 | 390 nmol/min/mg | [6] |

| N-(3-thienyl)-N'-hydroxyguanidine | iNOS (recombinant) | 25 | - | [5] |

| N-butyl-N'-hydroxyguanidine | iNOS (recombinant) | ~20 (Kd) | High (Qualitative) |[10] |

Experimental Methodologies

The study of NHG as a NOS substrate requires robust and validated experimental protocols. This section provides step-by-step methodologies for key assays, emphasizing the causality behind procedural choices to ensure data integrity.

Protocol 1: Chemical Synthesis of N-Hydroxyguanidine

A straightforward synthesis of NHG can be achieved from common starting materials. This protocol describes the preparation of its stable salt, N-hydroxyguanidine hydrochloride.

Principle: This synthesis involves the reaction of hydroxylamine with a cyanamide source. The resulting N-hydroxyguanidine is then isolated as a hydrochloride salt for stability.

Materials:

-

Hydroxylamine hydrochloride

-

Cyanamide or a suitable guanylating agent (e.g., di(benzotriazol-1-yl)methanimine)[2]

-

Methanol or other appropriate solvent

-

Sodium hydroxide or other base

-

Hydrochloric acid

Procedure:

-

Preparation of Free Hydroxylamine: Dissolve hydroxylamine hydrochloride in a minimal amount of cold water and neutralize with a stoichiometric equivalent of a strong base (e.g., NaOH) to generate the free hydroxylamine. This step should be performed on ice to minimize degradation.

-

Guanidinylation Reaction: To the free hydroxylamine solution, add a solution of cyanamide in an appropriate solvent (e.g., methanol) dropwise while maintaining a low temperature (0-10°C).[11]

-

Reaction Monitoring: Allow the reaction to stir in the dark for several hours (e.g., 5 hours).[11] The progress can be monitored by thin-layer chromatography (TLC).

-

Acidification and Isolation: Once the reaction is complete, pour the mixture into dilute hydrochloric acid. This quenches the reaction and forms the hydrochloride salt of the product.[11]

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure N-hydroxyguanidine hydrochloride.

Protocol 2: NOS Activity Assay via Nitrite/Nitrate Detection (Griess Assay)

This is the most common indirect method for quantifying NO production by measuring its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: The assay first involves the enzymatic conversion of any nitrate in the sample to nitrite using nitrate reductase. Then, the total nitrite is quantified in a two-step diazotization reaction, where nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, purple azo dye, the absorbance of which is measured spectrophotometrically at ~540 nm.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4

-

Substrate: N-Hydroxyguanidine (or L-Arginine for positive control)

-

Cofactors: NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), FAD, FMN, Calmodulin (for nNOS/eNOS), CaCl₂ (for nNOS/eNOS)

-

Nitrate Reductase

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) NED in deionized water

-

-

Sodium Nitrite (for standard curve)

-

96-well microplate and plate reader

Procedure:

-

Prepare Master Mix: In the assay buffer, prepare a master mix containing all cofactors (e.g., 1 mM NADPH, 10 µM BH4, FAD, FMN, etc.) and the NOS enzyme at the desired concentration. For Ca²⁺-dependent isoforms (nNOS, eNOS), include calmodulin and CaCl₂.

-

Set Up Controls: Prepare wells for:

-

Blank: Master mix without substrate.

-

Negative Control: Master mix with substrate and a NOS inhibitor (e.g., L-NAME).

-

Positive Control: Master mix with L-Arginine as the substrate.

-

-

Initiate Reaction: Add the substrate (N-Hydroxyguanidine) to the sample wells to initiate the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100 µL).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The reaction is linear for a specific duration which should be optimized.

-

Quench Reaction: Stop the reaction by adding an agent like ethanol or by heat inactivation. Alternatively, proceed directly to the detection step if components do not interfere.

-

Nitrate Reduction: To each well, add nitrate reductase and its necessary cofactors (typically NADPH) and incubate as per the manufacturer's instructions to convert all nitrate to nitrite.

-

Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, mix, and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B, mix, and incubate for another 10 minutes.

-

Measure Absorbance: Read the absorbance at 540 nm.

-

Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite/nitrate in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Urea/Citrulline Quantification by HPLC

This method provides a more direct measure of NOS activity by quantifying the formation of the corresponding urea (from NHG) or citrulline (from L-arginine).

Principle: The enzymatic reaction is stopped, and proteins are precipitated. The supernatant, containing the amino acid products, is then analyzed by reverse-phase HPLC. Often, pre-column derivatization with an agent like o-phthaldialdehyde (OPA) is required to make the products fluorescent or UV-active for sensitive detection.

Materials:

-

NOS reaction components (as in Protocol 4.2)

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

HPLC system with a C18 column and UV or fluorescence detector

-

Mobile Phase: e.g., Phosphate buffer and an organic modifier like methanol or acetonitrile

-

Derivatization Reagent: O-phthaldialdehyde (OPA) with β-mercaptoethanol

-

Urea and/or Citrulline standards

Procedure:

-

Enzymatic Reaction: Perform the NOS reaction as described in steps 1-4 of Protocol 4.2.

-

Reaction Quenching & Deproteinization: Stop the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).[3] Vortex and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Preparation: Carefully collect the supernatant. This sample is now ready for derivatization and analysis.

-

Derivatization (if required): Mix a small volume of the supernatant with the OPA/β-mercaptoethanol reagent in a basic buffer (e.g., borate buffer). Allow the reaction to proceed for a few minutes at room temperature to form the fluorescent derivative.

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase column.

-

Elute the compounds using an isocratic or gradient mobile phase. A typical mobile phase might consist of a phosphate buffer (Solvent B) and an organic phase of methanol:acetonitrile:water (Solvent A).[3]

-

Set the detector to the appropriate wavelength for the derivative (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).

-

-

Quantification: Create a standard curve by running known concentrations of derivatized urea or citrulline standards. Identify and quantify the product peak in the samples by comparing its retention time and peak area to the standards.

Click to view DOT script for HPLC Workflow

Caption: General experimental workflow for quantifying NOS products via HPLC.

Applications in Research and Drug Development

The ability of N-hydroxyguanidines to serve as NOS substrates opens several avenues for both basic research and therapeutic development.

-

Probing NOS Mechanism: Because NHG and its analogues can directly fuel the second step of the catalytic cycle, they allow researchers to study this step in isolation, providing insights into the roles of heme iron, BH4, and substrate binding in NO formation.

-

Isoform-Selective Substrates: Research has shown that substitutions on the NHG scaffold can confer selectivity for different NOS isoforms.[5] For example, N-aryl derivatives with specific para-substituents have been identified as selective substrates for iNOS.[5] This opens the door to designing compounds that could selectively increase NO production in specific tissues or disease states (e.g., selectively activating eNOS for vasodilation without affecting nNOS).

-

Prodrug Development: N-hydroxyguanidines can be considered prodrugs that are enzymatically activated by NOS to release NO. This strategy could be used to deliver NO to specific pathological sites where a particular NOS isoform is overexpressed, such as iNOS in inflamed tissues.

Conclusion

N-Hydroxyguanidine represents a fascinating and powerful class of alternative substrates for nitric oxide synthase. Its metabolism is intricately regulated by the cofactor BH4, which dictates whether the enzyme produces nitric oxide through a precise monooxygenase reaction or superoxide through an uncoupled oxidase pathway. While kinetically distinct from L-arginine, certain NHG derivatives have demonstrated considerable efficiency and even isoform selectivity, particularly for iNOS. The detailed experimental protocols provided herein offer a validated framework for researchers to quantify these activities accurately. As our understanding of the structural determinants of substrate binding and turnover continues to grow, N-hydroxyguanidines will undoubtedly remain a cornerstone for probing NOS function and for the rational design of a new generation of targeted NO-donating therapeutics.

References

-

Clement, B., et al. (2003). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. Biochemical Journal, 370(Pt 2), 675–683. Available at: [Link]

-

Dijols, S., et al. (1999). Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase. Journal of Medicinal Chemistry, 42(15), 2767-2770. Available at: [Link]

-

Ghebreselasie, K., et al. (2021). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Molecules, 26(19), 5823. Available at: [Link]

-

Katzenellenbogen, J. A., et al. (2001). L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens. Journal of Biological Chemistry, 276(47), 44131-44138. Available at: [Link]

-

Renodon-Cornière, A., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(4), 944-954. Available at: [Link]

-

Cai, T. B., et al. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current Topics in Medicinal Chemistry, 5(7), 721-736. Available at: [Link]

-

Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Available at: [Link]

-

Czauderna, M., & Kowalczyk, J. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 56(1), 27-36. Available at: [Link]

-

Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. Available at: [Link]

-

Fukuto, J. M., et al. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Biochemical Pharmacology, 43(3), 607-613. Available at: [Link]

-

Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology, 50(12), 1995-2000. Available at: [Link]

-

Katritzky, A. R., et al. (2002). Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines. The Journal of Organic Chemistry, 67(14), 4957-4959. Available at: [Link]

- Google Patents. (2015). CN105061267A - N-hydroxyguanidine NO donor derivatives of bexarotene and preparation...

-

PubChem. (n.d.). Hydroxyguanidine. Retrieved from [Link]

-

Stuehr, D. J., et al. (1991). N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. Journal of Biological Chemistry, 266(10), 6259-6263. Available at: [Link]

-

Förstermann, U., et al. (2017). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Mayo Clinic Proceedings, 92(2), 269-282. Available at: [Link]

-

Boucher, J. L., et al. (1998). Substrate Specificity of NO Synthases: Detailed Comparison of l-Arginine, Homo-l-arginine, Their Nω-Hydroxy Derivatives, and Nω-Hydroxynor-l-arginine. Biochemistry, 37(45), 15999-16008. Available at: [Link]

-

Dijols, S., et al. (2001). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Chemical Research in Toxicology, 14(4), 457-465. Available at: [Link]

Sources

- 1. N-Butyl-N'-Hydroxyguanidine | C5H13N3O | CID 447030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: A model for the reactions of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In-Vitro Studies of N-Hydroxyguanidine

This guide provides a comprehensive framework for conducting preliminary in vitro studies on N-Hydroxyguanidine (NHG), a molecule of significant interest for its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the design and execution of key experiments to elucidate the bioactivity of NHG and its derivatives.

Introduction: The Scientific Rationale for N-Hydroxyguanidine Investigation

N-Hydroxyguanidine (NHG), with the chemical formula CH₅N₃O, is a derivative of guanidine that has garnered considerable attention in medicinal chemistry and pharmacology.[1] Its structure, incorporating elements of both guanidine and hydroxyurea, underpins its diverse biological profile, which includes anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The primary mechanism of action for many of its biological effects is linked to its role as a modulator of nitric oxide (NO) signaling.[1][2]

NHG can act as a substrate and inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the endogenous production of NO from L-arginine.[2] Furthermore, it and its derivatives have been identified as inhibitors of arginase, an enzyme that competes with NOS for the common substrate L-arginine.[5] By influencing the bioavailability of NO, a critical signaling molecule in vasodilation, neurotransmission, and the immune response, NHG presents a compelling scaffold for therapeutic development.[2][6]

Early studies have demonstrated the cytotoxicity of NHG derivatives against various cancer cell lines, such as L1210 leukemia cells, with IC50 values in the micromolar range.[1][2][3] Its antiviral activity has been noted against viruses like the Rous sarcoma virus.[1][3] This guide will provide a structured approach to systematically evaluate these properties in vitro.

Core In Vitro Assessment Strategies: A Multi-Faceted Approach

A thorough preliminary in vitro evaluation of N-Hydroxyguanidine should be designed to answer three fundamental questions:

-

What is its cytotoxic potential against relevant cell lines?

-

To what extent does it modulate key enzymes in the nitric oxide pathway?

-

What are the underlying cellular mechanisms of its observed bioactivity?

To address these, a logical workflow is proposed, beginning with broad cytotoxicity screening, followed by more targeted enzyme inhibition and mechanistic assays.

Caption: A logical workflow for the in vitro evaluation of N-Hydroxyguanidine.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for the in vitro characterization of N-Hydroxyguanidine. It is imperative to include appropriate positive and negative controls in all assays to ensure data validity.

Preparation of N-Hydroxyguanidine for In Vitro Studies

The solubility and stability of N-Hydroxyguanidine in culture media are critical for accurate results.

Step-by-Step Protocol:

-

Solubility Testing: Begin by determining the solubility of N-Hydroxyguanidine in sterile, nuclease-free water and dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation: Based on solubility, prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (typically DMSO).

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5][7][8]

3.2.1 Cell Line and Culture Conditions

The mouse lymphocytic leukemia cell line, L1210 (ATCC® CCL-219™), is a suitable model for initial cytotoxicity screening, given its documented use in previous studies with NHG derivatives.[1][3]

-

Culture Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% horse serum.[9]

-

Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.[9][10] Keep cell density between 5 x 10⁴ and 8 x 10⁵ cells/mL.[10]

3.2.2 MTT Assay Protocol

-

Cell Seeding: Seed L1210 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Addition: After 24 hours of incubation to allow for cell recovery, add 100 µL of medium containing serial dilutions of N-Hydroxyguanidine to the respective wells. Include wells with vehicle control (medium with the same final concentration of solvent as the highest NHG concentration) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours in the incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the N-Hydroxyguanidine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Parameter | Recommended Value/Procedure | Source |

| Cell Line | L1210 (Mouse Lymphocytic Leukemia) | [1][3] |

| Seeding Density | 1 x 10⁴ cells/well (96-well plate) | General Practice |

| Treatment Duration | 48-72 hours | General Practice |

| MTT Concentration | 0.5 mg/mL | |

| Incubation with MTT | 4 hours | |

| Solubilization Agent | DMSO or 10% SDS in 0.01 M HCl | [5] |

| Absorbance Reading | 570 nm (Reference: 630 nm) | [5][8] |

Enzyme Inhibition Assays

3.3.1 In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of N-Hydroxyguanidine to inhibit the activity of NOS by quantifying the production of nitric oxide. The Griess reaction, which detects nitrite (a stable breakdown product of NO), is a common method for this purpose.[6][11]

Step-by-Step Protocol:

-

Reagents: Prepare a reaction mixture containing purified NOS enzyme (e.g., human recombinant iNOS), NOS assay buffer, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin/CaCl₂ for nNOS and eNOS).[11]

-

Inhibitor Addition: In a 96-well plate, add varying concentrations of N-Hydroxyguanidine to the wells.

-

Enzyme Reaction: Initiate the reaction by adding the purified NOS enzyme to each well. Incubate at 37°C for a defined period (e.g., 60 minutes).[12]

-

Nitrite Detection (Griess Reaction):

-

Absorbance Measurement: Measure the absorbance at 540 nm.[13][14]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the amount of nitrite produced in each well from the standard curve. Determine the percentage of NOS inhibition for each concentration of N-Hydroxyguanidine and calculate the IC50 value.

3.3.2 In Vitro Arginase Inhibition Assay

This assay determines the inhibitory effect of N-Hydroxyguanidine on arginase activity by measuring the production of urea.

Step-by-Step Protocol:

-

Sample Preparation: Prepare cell or tissue lysates containing arginase activity.[15][16]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing arginase assay buffer, the sample containing the enzyme, and varying concentrations of N-Hydroxyguanidine.

-

Substrate Addition: Initiate the reaction by adding L-arginine as the substrate. Incubate at 37°C for a specified time (e.g., 2 hours).[16]

-

Urea Detection:

-

Stop the reaction and add a urea colorimetric reagent.[16]

-

Incubate to allow for color development.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the assay kit manufacturer (often around 430-570 nm).

-

Standard Curve: Generate a standard curve using known concentrations of urea.

-

Data Analysis: Quantify the urea produced and calculate the percentage of arginase inhibition for each N-Hydroxyguanidine concentration to determine the IC50 value.

| Assay | Key Principle | Detection Method | Endpoint |

| NOS Inhibition | Measures NO production | Griess Reaction (Nitrite) | Colorimetric (540 nm) |

| Arginase Inhibition | Measures Urea production | Colorimetric Urea Reagent | Colorimetric (Varies) |

Mechanistic Elucidation: Unveiling the "How"

Once bioactivity is confirmed, the next logical step is to investigate the underlying cellular mechanisms.

Quantifying Nitric Oxide Production in Cell Culture: The Griess Assay

To confirm that N-Hydroxyguanidine's cytotoxic effects are mediated by NO, the Griess assay can be adapted for use with cell culture supernatants.

Step-by-Step Protocol:

-

Cell Treatment: Treat L1210 cells with varying concentrations of N-Hydroxyguanidine as described in the MTT assay protocol.

-

Supernatant Collection: After the desired incubation period, collect the cell culture supernatant. Centrifuge to remove any cellular debris.[6]

-

Griess Reaction: Perform the Griess reaction on the supernatants as detailed in section 3.3.1.

-

Data Analysis: Correlate the levels of nitrite in the supernatant with the observed cytotoxicity to establish a dose-dependent relationship between NO production and cell death.

Investigating Apoptosis: Caspase Activity Assays

A key indicator of programmed cell death (apoptosis) is the activation of a family of proteases called caspases.[17]

Caption: A putative signaling pathway for N-Hydroxyguanidine-induced apoptosis.

4.2.1 Colorimetric/Fluorometric Caspase Assays

These assays utilize synthetic substrates that are cleaved by active caspases, releasing a chromophore or a fluorophore.

Step-by-Step Protocol:

-

Cell Lysis: Treat cells with N-Hydroxyguanidine, then lyse the cells to release their contents.

-

Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[18]

-

Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[18]

-

Data Interpretation: An increase in signal compared to untreated cells indicates caspase activation. It is advisable to test for both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) to delineate the apoptotic pathway.

Data Interpretation and Troubleshooting

-

Self-Validating Protocols: Each protocol is designed to be self-validating through the mandatory inclusion of controls. Positive controls (e.g., known inhibitors or activators) ensure the assay is performing correctly, while negative and vehicle controls establish the baseline.

-

Causality in Experimental Choices: The progression from broad cytotoxicity screening to specific enzyme and mechanistic assays is a deliberate choice. A positive result in the MTT assay justifies the resource allocation for more complex mechanistic studies.

-

Troubleshooting: Inconsistent results in the MTT assay could be due to compound precipitation or interference with the formazan product. Microscopic examination of the wells is recommended. In enzyme assays, ensure the purity and activity of the enzyme and the integrity of cofactors.

Conclusion

This technical guide provides a foundational framework for the initial in vitro investigation of N-Hydroxyguanidine. By systematically assessing its cytotoxicity, impact on key enzymes of the nitric oxide pathway, and the underlying mechanisms of action, researchers can build a comprehensive biological profile of this promising compound. The insights gained from these preliminary studies are crucial for guiding further pre-clinical development and for the rational design of novel N-Hydroxyguanidine derivatives with enhanced therapeutic potential.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

-

Frontiers in Physiology. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Retrieved from [Link]

-

Public Health England. (n.d.). L1210 - Culture Collections. Retrieved from [Link]

-

Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

-

Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyguanidine | CH5N3O | CID 80668 - PubChem. Retrieved from [Link]

-